molecular formula C9H13NO B13196993 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one

1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one

Cat. No.: B13196993
M. Wt: 151.21 g/mol
InChI Key: FARPTANHEMGYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a propynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 3-methylpiperidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Scientific Research Applications

1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is unique due to its propynyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from similar compounds and makes it a valuable compound for research and development .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3-methylpiperidin-3-yl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-8(11)9(2)5-4-6-10-7-9/h1,10H,4-7H2,2H3

InChI Key

FARPTANHEMGYDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C(=O)C#C

Origin of Product

United States

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